7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one
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Overview
Description
7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:
Reagents: Sodium cyanoborohydride, methanol
Conditions: Room temperature, under inert atmosphere
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the piperazine or chromen-2-one moieties.
Scientific Research Applications
7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may interact with oxidoreductase enzymes, affecting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one include other chromen-2-one derivatives with piperazine moieties. These compounds often share similar biological activities but differ in their specific substituents and overall potency. Some examples include:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
The uniqueness of this compound lies in its specific structure, which combines the chromen-2-one core with a benzylpiperazine moiety, resulting in enhanced bioactivity and potential therapeutic applications.
Properties
CAS No. |
729565-52-0 |
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Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H24N2O4/c1-17-13-23(27)29-21-14-19(7-8-20(17)21)28-16-22(26)25-11-9-24(10-12-25)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 |
InChI Key |
WXSKHGLCIWMBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
solubility |
56.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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